N-methylpyrazolo[1,5-a]pyrazin-4-amine
CAS No.:
Cat. No.: VC18045220
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N4 |
|---|---|
| Molecular Weight | 148.17 g/mol |
| IUPAC Name | N-methylpyrazolo[1,5-a]pyrazin-4-amine |
| Standard InChI | InChI=1S/C7H8N4/c1-8-7-6-2-3-10-11(6)5-4-9-7/h2-5H,1H3,(H,8,9) |
| Standard InChI Key | WBUYEJHHIIUWPU-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NC=CN2C1=CC=N2 |
Introduction
N-methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry and materials science. The unique molecular structure of N-methylpyrazolo[1,5-a]pyrazin-4-amine, which includes a fused pyrazole and pyrazine ring system with a methyl group attached to one nitrogen atom, contributes to its chemical properties and biological interactions.
Synthesis of N-methylpyrazolo[1,5-a]pyrazin-4-amine
The synthesis of N-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves cyclocondensation reactions. These synthetic routes are critical for producing the compound with high yield and purity. The specific methods used can vary, but they generally involve the combination of appropriate starting materials under controlled conditions to form the desired fused ring system.
Biological Activities and Applications
N-methylpyrazolo[1,5-a]pyrazin-4-amine has shown potential therapeutic applications due to its ability to interact with specific molecular targets. It has been reported to inhibit the catalytic activity of HIV-1 integrase and suppress the proliferation of lung cancer cells, highlighting its potential in antiviral and anticancer research.
| Biological Activity | Target | Effect |
|---|---|---|
| Antiviral | HIV-1 Integrase | Inhibition of catalytic activity |
| Anticancer | Lung Cancer Cells | Suppression of cell proliferation |
Research Findings and Future Directions
Research on N-methylpyrazolo[1,5-a]pyrazin-4-amine is ongoing, with a focus on its potential therapeutic applications. The compound's structural features facilitate binding to active sites on enzymes and receptors, leading to inhibition or modulation of their activity. Further studies are needed to fully explore its pharmacological properties and to develop derivatives with enhanced biological activities.
Comparison with Similar Compounds
N-methylpyrazolo[1,5-a]pyrazin-4-amine shares structural similarities with other heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidinones and triazolo[4,3-a]pyrazine derivatives. These compounds have been explored for their antitubercular and anticancer activities, respectively . The unique arrangement of nitrogen atoms and the presence of a methyl group in N-methylpyrazolo[1,5-a]pyrazin-4-amine distinguish it from these related compounds.
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